2-Cyclopropylcyclobutanol

説明

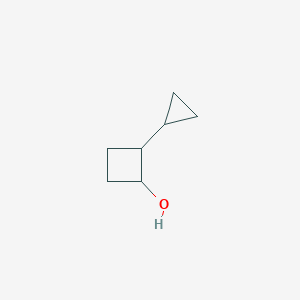

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-4-3-6(7)5-1-2-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMNUFYGXSZDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylcyclobutanol

Retrosynthetic Analysis of 2-Cyclopropylcyclobutanol

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary bond for disconnection is the C-C bond between the cyclobutane (B1203170) ring and the hydroxyl group, or the C-C bonds forming the cyclobutane ring itself.

One logical disconnection is at the C2-position of the cyclobutanol (B46151) ring, cleaving the bond between the cyclopropyl (B3062369) group and the cyclobutane core. This leads to a cyclobutanone (B123998) synthon and a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide. This approach simplifies the target molecule into two key building blocks.

Alternatively, a [2+2] cycloaddition strategy can be envisioned by disconnecting two of the C-C bonds of the cyclobutane ring. This retrosynthetic step would lead to cyclopropyl vinyl ketone and an alkene, such as ethylene. This approach is attractive due to the convergent nature of cycloaddition reactions.

Another retrosynthetic pathway involves considering the cyclobutanol as a product of a ring expansion reaction. In this case, a substituted cyclopropylmethanol (B32771) derivative could serve as a precursor. This strategy leverages the release of ring strain to drive the formation of the four-membered ring.

Finally, a formal [3+1] cycloaddition approach suggests disconnecting the cyclobutane ring into a three-carbon and a one-carbon synthon. This could involve the reaction of a vinylcyclopropane (B126155) derivative with a one-carbon component.

These retrosynthetic pathways form the basis for the direct synthesis approaches discussed in the following sections.

Direct Synthesis Approaches to this compound

Several direct synthetic methods can be employed to construct this compound. These approaches are based on the retrosynthetic disconnections outlined above and utilize well-established organic reactions.

The [2+2] cycloaddition reaction is a powerful tool for the construction of cyclobutane rings. In the context of synthesizing this compound, a plausible approach involves the cycloaddition of cyclopropyl vinyl ketone with ethylene. This reaction can be promoted by Lewis acids or photochemical activation. The resulting cyclobutanone can then be reduced to the desired cyclobutanol.

The stereoselectivity of the cycloaddition is a critical aspect, and the choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product. While direct [2+2] cycloadditions to form cyclobutanols are less common, the two-step sequence of cycloaddition followed by reduction is a versatile and widely used strategy.

Table 1: Examples of [2+2] Cycloaddition Reactions for the Synthesis of Substituted Cyclobutanes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl 2,3-butadienoate | Styrene | EtAlCl₂ | Phenyl 3-phenylcyclobut-1-ene-1-carboxylate | 90 | rsc.orgpku.edu.cn |

| Dichloroketene | Cyclopentene | N/A (thermal) | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | >90 | (General knowledge) |

| Cyclic β-alkoxyvinyl phosphonates | Activated ketenes | Thermal | Bicyclic phosphonates | Not specified | researchgate.net |

Ring expansion reactions provide an alternative route to the cyclobutanol core. A potential strategy for the synthesis of this compound involves the rearrangement of a 1-(cyclopropylmethyl)cyclopropanol derivative. This type of rearrangement can be promoted by acid or Lewis acid catalysts and is driven by the relief of ring strain in the cyclopropane (B1198618) ring.

Another approach could involve the ring expansion of a vinylcyclopropane derivative. The activation of the vinyl group can initiate a rearrangement to form a cyclopentene, which under specific conditions could potentially lead to a cyclobutanol derivative, although this is a less direct method.

Table 2: Examples of Ring Expansion Reactions in the Synthesis of Cyclic Alcohols

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropyl ketones | TfOH or BF₃·Et₂O | Polysubstituted cyclopentanones | Not specified | researchgate.netpku.edu.cn |

| Cyclopropyl alcohols | Iridium catalyst | Substituted cyclopentanes | Not specified | nih.govresearchgate.net |

| 1-Sulfonylcyclopropanols | N-Hydroxylamines | β-Lactams | Not specified | organic-chemistry.org |

The addition of a Grignard reagent to a carbonyl compound is a classic and reliable method for forming C-C bonds and alcohols. For the synthesis of this compound, the most direct application of this reaction would be the addition of cyclopropylmagnesium bromide to cyclobutanone. This reaction is expected to proceed readily to afford the target molecule after an aqueous workup.

The synthesis of the required cyclopropylmagnesium bromide is well-established and typically involves the reaction of cyclopropyl bromide with magnesium metal in an ethereal solvent. beilstein-journals.orgrsc.orgacs.orgacs.org

Table 3: Examples of Grignard Reactions for the Synthesis of Alcohols

| Grignard Reagent | Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylmagnesium bromide | Cyclohexanone | 1-Methylcyclohexanol | Not specified | |

| Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol | Not specified | (General knowledge) |

| Ethylmagnesium bromide | Benzaldehyde | 1-Phenyl-1-propanol | Not specified | (General knowledge) |

Formal [3+1] cycloaddition reactions offer a convergent approach to cyclobutane synthesis. A recently developed method for the synthesis of 3-borylated cyclobutanols via a formal [3+1] cycloaddition of 1,1-diborylalkanes and epihalohydrins could be adapted for the synthesis of this compound. acs.orgacs.org

In this strategy, a suitable 1,1-diborylalkane would react with an epihalohydrin to form a 3-borylated cyclobutanol. The boronic ester in the resulting product can then be subjected to a Suzuki cross-coupling reaction with a cyclopropyl halide to introduce the desired cyclopropyl group at the 2-position. This two-step sequence represents a novel and potentially versatile route to this compound. Another possibility is the Rh(I)-catalyzed [3+1] cycloaddition of vinylcyclopropanes with carbon monoxide, which could lead to a cyclobutanone precursor. researchgate.netrsc.org

Table 4: Examples of Formal [3+1] Cycloaddition Reactions

| Three-Carbon Component | One-Carbon Component | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,1-Diborylalkanes | Epihalohydrins | Not specified | 3-Borylated cyclobutanols | Up to 72 | acs.orgacs.org |

| Vinylcyclopropanes | Carbon Monoxide | Rh(I) catalyst | Cyclohexenones ([5+1]) | Not specified | |

| β-triisopropylsilyl-substituted enoldiazo compounds | Sulfur ylides | Copper(I) triflate | Chiral cyclobutenes | Up to 99 | beilstein-journals.org |

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of this compound via the methodologies described above relies on the availability of key precursors and intermediates.

Cyclopropyl vinyl ketone: This key intermediate for the [2+2] cycloaddition approach can be synthesized through various methods. One common route is the condensation of cyclopropanecarboxaldehyde (B31225) with acetone, followed by dehydration. Alternatively, it can be prepared by the reaction of cyclopropylmagnesium bromide with acrolein, followed by oxidation of the resulting allylic alcohol.

Cyclopropylmagnesium bromide: As a crucial reagent for the Grignard approach, cyclopropylmagnesium bromide is typically prepared by the reaction of cyclopropyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. beilstein-journals.orgrsc.orgacs.orgacs.org

Cyclobutanone: This starting material for the Grignard reaction is commercially available. It can also be synthesized through various methods, including the [2+2] cycloaddition of ketene (B1206846) with ethylene, followed by hydrolysis.

The availability and efficient synthesis of these precursors are crucial for the practical implementation of the proposed synthetic routes to this compound.

Preparation of Cyclopropyl-Containing Synthons

The construction of this compound relies on the availability of versatile cyclopropyl building blocks, or synthons, that can be incorporated into the cyclobutane framework. These synthons are typically small, reactive molecules containing the cyclopropane ring.

A common precursor is cyclopropylmethanol, which can be prepared through the reduction of cyclopropanecarboxylic acid using reagents like lithium aluminum hydride. orgsyn.orggoogle.com Alternatively, cyclopropanecarboxaldehyde can be hydrogenated to produce cyclopropylmethanol. google.com Enantiomerically pure cyclopropane derivatives are also accessible through biocatalytic cyclopropanation, which uses engineered enzymes to achieve high stereoselectivity, providing valuable chiral building blocks for more complex syntheses. wpmucdn.comresearchgate.net

For reactions involving carbon-carbon bond formation, organometallic cyclopropyl reagents are invaluable. For instance, cyclopropyl Grignard reagents can be prepared and used to introduce the cyclopropyl group via nucleophilic attack. Another important class of synthons includes cyclopropyl boronates. Recent methods have enabled the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates) and thianthrenium salts, which serve as versatile platforms for further functionalization. nih.gov

The following table summarizes key cyclopropyl synthons and their preparation methods.

| Cyclopropyl Synthon | Typical Preparation Method | Primary Use |

|---|---|---|

| Cyclopropylmethanol | Reduction of cyclopropanecarboxylic acid or its aldehyde derivative. orgsyn.orggoogle.com | Precursor for rearrangements to form cyclobutane rings. |

| Cyclopropyl Grignard Reagents | Reaction of a cyclopropyl halide with magnesium metal. | Nucleophilic introduction of a cyclopropyl group. |

| Optically Active α-Cyclopropylpyruvates | Biocatalytic cyclopropanation using engineered myoglobin (B1173299) and ethyl α-diazopyruvate. wpmucdn.com | Chiral building blocks for asymmetric synthesis. |

| Cyclopropyl Diboronates | Reaction of gem-bis(boronates) with thianthrenium salts via a 1,2-boronate rearrangement. nih.gov | Versatile intermediates for cross-coupling reactions. |

Generation of Cyclobutane Precursors

The formation of the cyclobutane ring is a critical step that can be approached in several ways. A classic and effective method is the [2+2] cycloaddition, often photochemically induced, where two alkene units combine to form the four-membered ring. researchgate.net This strategy allows for the direct construction of the cyclobutane skeleton.

Another powerful strategy involves the ring expansion of cyclopropylcarbinol derivatives. For example, the acid-catalyzed rearrangement of cyclopropylcarbinol itself can yield cyclobutanol. orgsyn.org This process is driven by the release of ring strain. A related transformation, the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols, can be used to produce 2-substituted cyclobutanones, which can then be reduced to the corresponding cyclobutanols. researchgate.net

More advanced methods focus on creating functionalized cyclobutane precursors that are primed for further modification. A notable approach is the synthesis of 3-borylated cyclobutanols through a formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins. nih.govrsc.org This reaction directly installs both a hydroxyl group and a boronic ester (Bpin) onto the cyclobutane ring, which serve as synthetic handles for subsequent reactions. nih.govrsc.org

The table below outlines common strategies for generating cyclobutane precursors.

| Methodology | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| [2+2] Photocycloaddition | Two alkene molecules | Substituted cyclobutane | Direct formation of the four-membered ring. researchgate.net |

| Ring Expansion | Cyclopropylcarbinol or its derivatives | Cyclobutanol or cyclobutanone | Driven by strain release; can transfer chirality. orgsyn.orgresearchgate.net |

| Formal [3+1] Cycloaddition | 1,1-diborylalkanes and epihalohydrins | 3-Borylated cyclobutanol | Installs versatile hydroxyl and boron handles simultaneously. nih.gov |

| Grignard-based Synthesis | 1,3-dibromopropane and methyl formate | Cyclobutanol | Involves formation of a Grignard reagent followed by reaction with an ester. google.com |

Functionalization of this compound and its Precursors

Once the this compound core is assembled, or while suitable precursors are available, further functionalization can introduce diverse chemical features. The hydroxyl and boron moieties are particularly useful as "synthetic handles" that enable a wide range of transformations.

Aminocarbonylation is a powerful reaction for converting alcohols into amides, which are important functional groups in pharmaceuticals. For cyclobutanols, this transformation can be challenging due to the strained nature of the ring. However, recent advances have demonstrated a ligand-controlled, palladium-catalyzed regioselective aminocarbonylation of cyclobutanols that proceeds while keeping the cyclobutane core intact. nih.govresearchgate.net

This method allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides by selecting the appropriate phosphine (B1218219) ligand. nih.gov This regiodivergent outcome is highly valuable for building molecular complexity. Applying this to a substrate like this compound, one could selectively generate amides at different positions, greatly expanding the accessible chemical space. The reaction demonstrates good functional group compatibility and high selectivity, providing a direct path to valuable cyclobutane derivatives. nih.govresearchgate.net

The following table illustrates the hypothetical regioselective aminocarbonylation of this compound based on established ligand-controlled protocols.

| Substrate | Ligand | Expected Major Product | Product Type |

|---|---|---|---|

| This compound | Ligand A (e.g., Xantphos) | 1-Cyclopropyl-1-cyclobutanecarboxamide derivative | 1,1-Disubstituted (Quaternary Center) |

| This compound | Ligand B (e.g., dppf) | 2-Cyclopropyl-1-cyclobutanecarboxamide derivative | 1,2-Disubstituted |

Note: The specific ligands (Ligand A, Ligand B) determine the regiochemical outcome as demonstrated in studies on other cyclobutanols. nih.gov

The introduction of a boron moiety, such as a pinacol (B44631) boronic ester (Bpin), onto the cyclobutane ring transforms it into a versatile intermediate for cross-coupling reactions. nih.gov The synthesis of 3-borylated cyclobutanols provides a direct route to such precursors. rsc.org The carbon-boron bond is a powerful synthetic handle that can be readily converted into new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nih.govrsc.org

Once a borylated precursor to this compound is formed, the Bpin group can be functionalized using a variety of standard cross-coupling protocols, such as Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or vinyl groups. The hydroxyl group on the cyclobutanol can be protected during these transformations and deprotected later, or it can be used as a directing group or a point for another derivatization, demonstrating the utility of having orthogonal synthetic handles. nih.govresearchgate.net

This strategy significantly enhances the ability to create a library of complex cyclobutane-containing molecules from a common intermediate.

| Borylated Precursor | Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|---|

| Borylated Cyclopropylcyclobutanol | Suzuki Coupling | Aryl Halide, Pd Catalyst | Aryl Group |

| Borylated Cyclopropylcyclobutanol | Chan-Lam Coupling | Amine, Cu Catalyst | Amino Group |

| Borylated Cyclopropylcyclobutanol | Oxidation | H₂O₂, NaOH | Hydroxyl Group |

| Borylated Cyclopropylcyclobutanol | Zweifel Olefination | I₂/NaOH, then alkene | Alkenyl Group. nih.gov |

Stereochemical Investigations of 2 Cyclopropylcyclobutanol

Chirality and Stereogenic Centers in 2-Cyclopropylcyclobutanol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org Molecules that exhibit chirality are referred to as chiral. The most common source of chirality in organic molecules is the presence of a stereogenic center, which is typically a tetrahedral carbon atom bonded to four different substituents. knowledgebin.orgkhanacademy.org

The four different groups attached to the carbon bearing the hydroxyl group are:

The hydroxyl group (-OH)

A hydrogen atom (-H)

The adjacent carbon atom of the cyclobutane (B1203170) ring bonded to the cyclopropyl (B3062369) group

The other adjacent carbon atom of the cyclobutane ring

Similarly, the four different groups attached to the carbon bearing the cyclopropyl group are:

The cyclopropyl group

A hydrogen atom (-H)

The adjacent carbon atom of the cyclobutane ring bonded to the hydroxyl group

The other adjacent carbon atom of the cyclobutane ring

The presence of these two stereogenic centers means that this compound can exist in multiple stereoisomeric forms.

Enantiomeric and Diastereomeric Forms of this compound

With two stereogenic centers, a maximum of 2n (where n is the number of stereogenic centers) stereoisomers can exist. For this compound, this results in a total of four possible stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers. libretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical properties in an achiral environment, such as melting point and boiling point, but they rotate plane-polarized light in equal but opposite directions. khanacademy.org

Diastereomers are stereoisomers that are not mirror images of each other. ualberta.ca They have different physical and chemical properties, which allows for their separation by techniques such as chromatography.

The four stereoisomers of this compound can be grouped into two pairs of enantiomers. The relationship between any isomer from one pair and any isomer from the other pair is diastereomeric. These isomers can be further classified based on the relative orientation of the cyclopropyl and hydroxyl groups as cis or trans.

| Stereoisomer Relationship | Description |

| Enantiomers | Non-superimposable mirror images. |

| Diastereomers | Stereoisomers that are not mirror images. |

| cis Isomers | The cyclopropyl and hydroxyl groups are on the same face of the cyclobutane ring. |

| trans Isomers | The cyclopropyl and hydroxyl groups are on opposite faces of the cyclobutane ring. |

Stereoselective and Stereospecific Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires methods that can control the three-dimensional arrangement of atoms during the reaction. Such methods are categorized as either stereoselective or stereospecific.

Stereoselective synthesis refers to a reaction in which one stereoisomer is formed or destroyed in preference to all others. These reactions often employ chiral catalysts or auxiliaries to influence the stereochemical outcome. rijournals.com For instance, the asymmetric addition of a cyclopropyl group to a cyclobutanone (B123998) precursor could be guided by a chiral ligand to favor the formation of one enantiomer over the other. nih.gov Tandem reactions, where multiple synthetic transformations occur in a single pot without isolating intermediates, can also be designed to achieve high enantio- and diastereoselectivity in the synthesis of related cyclopropyl alcohols. nih.gov

Stereospecific synthesis , on the other hand, is a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product. While less commonly applied to the direct synthesis of this specific molecule, stereospecific reactions are a powerful tool in organic synthesis. An example of a stereospecific process is the Simmons-Smith cyclopropanation of a chiral allylic alcohol, where the stereochemistry of the alcohol directs the facial selectivity of the cyclopropanation. nih.gov

A common strategy for accessing substituted cyclobutanones, which can be precursors to this compound, involves the [2+2] cycloaddition of ketenes with alkenes. nih.gov Subsequent reduction of the ketone can then be performed stereoselectively to yield the desired cyclobutanol (B46151) isomer. Another approach involves the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols, which can proceed with high stereoselectivity to form 2,3-disubstituted cyclobutanones. nih.govresearchgate.net

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms in the different stereoisomers of this compound is crucial. This involves establishing both the relative and absolute configurations.

Relative configuration describes the arrangement of atoms in a molecule relative to one another, for example, whether the substituents on the cyclobutane ring are cis or trans. This can often be determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect).

Absolute configuration refers to the exact spatial arrangement of atoms at a stereogenic center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. youtube.com Determining the absolute configuration is more challenging and often requires more advanced techniques. Methods for determining absolute configuration include:

X-ray Crystallography: This technique provides an unambiguous determination of the absolute configuration if a suitable single crystal of the compound or a derivative can be obtained.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. nih.gov

Chemical Correlation: The absolute configuration can be inferred by chemically converting the molecule, without affecting the stereogenic centers, to a compound of known absolute configuration. libretexts.org

Stereochemical Control Strategies in this compound Synthesis

Achieving control over the stereochemistry in the synthesis of this compound is a key objective for chemists. rijournals.com Several strategies can be employed to influence the formation of a desired stereoisomer.

Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of a reaction. For example, a chiral precursor can be used to induce the formation of a specific stereoisomer of the product.

Reagent Control: The use of chiral reagents, catalysts, or auxiliaries can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. rijournals.com Asymmetric catalysts are particularly powerful in this regard, enabling the synthesis of enantiomerically enriched products from achiral starting materials.

Kinetic vs. Thermodynamic Control: The reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable. By carefully selecting the temperature, solvent, and reaction time, it may be possible to favor the formation of a specific stereoisomer.

An example of a synthetic approach that offers stereochemical control is the diastereoselective cyclopropanation of an allylic zinc alkoxide intermediate, which can be generated from the asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde. nih.gov This method allows for the creation of cyclopropyl alcohols with high enantio- and diastereoselectivity in a one-pot procedure. nih.gov

| Strategy | Description |

| Substrate Control | The stereochemistry of the starting material dictates the stereochemical outcome. |

| Reagent Control | Chiral reagents, catalysts, or auxiliaries are used to induce stereoselectivity. |

| Kinetic Control | Reaction conditions are optimized to favor the fastest-forming product. |

| Thermodynamic Control | Reaction conditions are set to favor the most stable product. |

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylcyclobutanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Hyphenated Techniques (LC-MS, GC-MS, UPLC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of 2-Cyclopropylcyclobutanol, providing insights into its molecular weight and structural fragments. quora.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like this compound. Following chromatographic separation, the compound is subjected to electron ionization. The resulting mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (C₇H₁₂O, 112.17 g/mol ), although this peak may be weak or absent in alcohols. libretexts.org The fragmentation pattern is predicted by analogy to cyclobutanol (B46151). cdnsciencepub.comresearchgate.netcdnsciencepub.com Key fragmentation pathways would likely include:

α-cleavage: Fission of the bonds adjacent to the oxygen atom.

Ring cleavage: The strained cyclobutane (B1203170) ring is susceptible to cleavage, potentially leading to the loss of neutral molecules like ethene (C₂H₄, loss of 28 amu). cdnsciencepub.comcdnsciencepub.com

Dehydration: Loss of a water molecule (H₂O, loss of 18 amu), a common fragmentation for alcohols. cdnsciencepub.comcdnsciencepub.com

Loss of the cyclopropyl (B3062369) group: Cleavage of the bond connecting the cyclopropyl and cyclobutanol rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) serve as powerful alternatives, especially for analyzing mixtures or if the compound exhibits thermal instability. restek.comrsc.org In LC-MS, separation is achieved in the liquid phase before the sample is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov This method is less likely to cause extensive fragmentation than GC-MS, often yielding a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺). rsc.orgnih.gov Tandem MS (MS/MS) can be employed to induce fragmentation of a selected parent ion, providing specific structural information. rsc.orgepa.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Predicted Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 94 | [C₇H₁₀]⁺ | H₂O (Dehydration) |

| 84 | [C₅H₈O]⁺ | C₂H₄ (Ethene) |

| 71 | [C₄H₇O]⁺ | C₃H₅ (Cyclopropyl radical) |

| 67 | [C₅H₇]⁺ | CH₂OH + H₂ |

X-ray Crystallography for Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which is crucial for a molecule with multiple stereocenters like this compound.

While no specific crystal structure for this compound is publicly available, analysis of the parent compound, cyclobutanol, provides a strong basis for prediction. The crystal structure of cyclobutanol has been determined at low temperatures and high pressures, revealing a puckered four-membered ring. ed.ac.uknih.goved.ac.uk The molecules in the crystal lattice are linked by hydrogen bonds, forming chain-like structures (catemers). ed.ac.uknih.goved.ac.uk For this compound, a similar puckered cyclobutane ring is expected, with the cyclopropyl and hydroxyl groups adopting specific orientations (axial or equatorial) to minimize steric strain. The final crystal packing would be heavily influenced by intermolecular hydrogen bonding between the hydroxyl groups.

For an unambiguous structural confirmation of this compound, growing a suitable single crystal is the first critical step. If a diffraction-quality crystal (typically >0.1 mm in all dimensions) can be obtained, single-crystal X-ray diffraction (SCXRD) analysis will yield a detailed molecular structure. manchester.ac.ukrigaku.comnih.gov The analysis would confirm the relative stereochemistry of the hydroxyl and cyclopropyl substituents (i.e., cis or trans isomers) and provide precise geometric parameters. For instance, studies on other substituted cyclobutanes show C-C bond lengths within the ring are typically around 1.55 Å, and the ring is non-planar to relieve torsional strain. nih.gov

When compounds fail to form crystals large enough for conventional X-ray diffraction, Microcrystal Electron Diffraction (MicroED) offers a revolutionary alternative. acs.orgmtoz-biolabs.comnih.gov This cryo-electron microscopy (cryo-EM) technique can determine high-resolution atomic structures from nanocrystals, often found in samples that appear as fine powders. researchgate.netnih.gov This is particularly advantageous for small organic molecules that are often difficult to crystallize. acs.orgnih.gov A powder sample of this compound could be applied directly to an electron microscopy grid, and diffraction data collected from individual nanocrystals as the stage is rotated. mtoz-biolabs.comnih.gov This method has been successfully used to determine the structures of complex small molecules and natural products, even from mixtures, making it a powerful tool should single crystal growth of this compound prove challenging. acs.orgnih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands from its constituent parts: the alcohol group, the cyclobutane ring, and the cyclopropyl ring. Based on data for cyclobutanol and other cyclic compounds, the following peaks can be predicted: nih.govchemicalbook.comnist.govspectrabase.com

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), corresponding to the C-H bonds of the cyclobutane ring. docbrown.info

C-H Stretch (cyclopropyl): A characteristic sharp absorption band typically appearing above 3000 cm⁻¹ (around 3100-3000 cm⁻¹), which is indicative of the C-H bonds on the strained cyclopropyl ring.

C-O Stretch: A strong band in the fingerprint region, approximately 1100-1000 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

CH₂ Bending/Scissoring: Absorptions around 1470-1440 cm⁻¹ due to the methylene (B1212753) groups in the rings. docbrown.info

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3600-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100-3000 | C-H Stretch | Cyclopropyl Ring | Medium, Sharp |

| 2980-2850 | C-H Stretch | Cyclobutane Ring (sp³ C-H) | Strong |

| 1470-1440 | CH₂ Bending | Cyclic CH₂ | Medium |

| 1100-1000 | C-O Stretch | Secondary Alcohol | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is most informative for compounds containing chromophores, such as conjugated π-systems or carbonyl groups. quimicaorganica.org

The structure of this compound consists solely of sigma (σ) bonds and non-bonding electrons on the oxygen atom. It lacks any chromophores that absorb light in the standard UV-Vis range (200-800 nm). The only possible electronic transitions are high-energy σ → σ* and n → σ* transitions, which occur at wavelengths below 200 nm. uobabylon.edu.iqquimicaorganica.org These transitions fall within the "far-UV" or "vacuum-UV" region and are not detectable by standard UV-Vis spectrophotometers. uobabylon.edu.iq Consequently, a UV-Vis spectrum of this compound, when recorded in a transparent solvent like ethanol (B145695) or water, is expected to show no significant absorbance peaks between 200 and 800 nm. quora.comquora.com

Reaction Mechanisms Involving 2 Cyclopropylcyclobutanol

Mechanistic Studies of 2-Cyclopropylcyclobutanol Transformations

Mechanistic studies on this compound and closely related systems, like cyclobutyl(cyclopropyl)methanol, reveal a rich chemistry dominated by carbocationic intermediates. stackexchange.com When subjected to acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation on the cyclobutane (B1203170) ring, adjacent to the cyclopropyl (B3062369) group. This carbocation is the entry point for a cascade of potential rearrangements.

The subsequent pathways are driven by the relief of ring strain and the formation of more stable carbocations. Two primary rearrangement pathways compete: expansion of the cyclopropyl ring or expansion of the cyclobutyl ring. stackexchange.com The cyclopropylcarbinyl cation system is known to be highly fluxional, rapidly equilibrating with cyclobutyl and homoallyl cations. This dynamic nature means that the initial carbocation can rearrange in multiple ways before being trapped by a nucleophile or undergoing elimination. Computational studies on analogous systems, such as cyclopropyl-substituted nitrenium ions, also highlight the propensity for ring expansion and rearrangement pathways. nih.gov

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the carbon bearing the hydroxyl group in this compound is mechanistically challenging and unlikely to follow a simple Sɴ1 or Sɴ2 pathway. Quantum chemical calculations on the reaction of water with protonated cyclopropanol, a related strained alcohol, show that a direct backside (Sɴ2) or frontside nucleophilic attack does not occur. Instead, the reaction proceeds via ring opening. nih.gov

For this compound, protonation of the alcohol and loss of water would form a secondary carbocation. This carbocation would be immediately subject to the rearrangements discussed above, rather than being trapped by a weak nucleophile in an Sɴ1 fashion. Therefore, any product that appears to be from substitution is more likely the result of a rearrangement-trapping sequence. A related process has been developed for cyclopropyl allylic alcohols, which undergo a Lewis-acid-catalyzed ring-opening nucleophilic substitution, leading to homoallylic alcohols and ethers. rsc.org This suggests that nucleophilic attack is coupled with the cleavage of the strained cyclopropyl ring.

Ring-Opening and Ring-Enlargement Reactions of the Cyclobutane Core

The formation of a carbocation at the C-2 position of the cyclobutane ring can initiate ring-enlargement. This process, a type of alkyl shift, is driven by the relief of the significant ring strain inherent in the four-membered ring. In the case of the carbocation derived from this compound, a 1,2-alkyl shift involving one of the cyclobutane ring carbons would transform the secondary cyclobutylcarbinyl cation into a more stable cyclopentyl cation.

This mechanism involves the migration of a C-C bond from the cyclobutane ring to the carbocation center, expanding the ring from four to five members. Such rearrangements are common for carbocations adjacent to small, strained rings. The resulting cyclopentyl cation could then be deprotonated to form an alkene or trapped by a nucleophile to yield a cyclopentanol (B49286) derivative. The competition between cyclobutane ring expansion and cyclopropyl ring rearrangement is a key feature of this system's reactivity. stackexchange.com

Rearrangement Reactions

Rearrangement is a dominant reaction pathway for this compound, particularly under acidic conditions. Upon formation of the initial secondary carbocation, multiple rearrangement possibilities exist, driven by the formation of more stable intermediates. stackexchange.com

One major pathway is the expansion of the cyclopropyl ring. The cyclopropylcarbinyl cation can rearrange to a cyclobutyl cation, a process that relieves the strain of the three-membered ring. In the context of the 2-cyclopropylcyclobutyl cation, this would lead to a spirocyclic intermediate or a fused bicyclic system.

Alternatively, the cyclobutyl ring can expand. As previously mentioned, this would lead to a cyclopentyl cation. A subsequent 1,2-hydride shift could move the positive charge to a more stable tertiary position if the substitution pattern allows. The final product distribution depends on the relative energy barriers of these competing rearrangement pathways and the reaction conditions. For example, in the acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol, pathways involving the expansion of both rings have been proposed to explain the observed products. stackexchange.com

| Initial Intermediate | Rearrangement Type | Resulting Intermediate | Driving Force |

| 2-Cyclopropylcyclobutyl Cation | Cyclopropyl Ring Expansion | Bicyclic/Spirocyclic Cation | Relief of Cyclopropane (B1198618) Strain |

| 2-Cyclopropylcyclobutyl Cation | Cyclobutyl Ring Expansion | Cyclopentyl Cation | Relief of Cyclobutane Strain; Formation of more stable carbocation |

| Rearranged Cation | 1,2-Hydride Shift | More Substituted Cation | Increased Carbocation Stability |

This table summarizes the primary rearrangement pathways available to the carbocation derived from this compound.

Radical Reactions and Polar Reactions

The chemistry of this compound encompasses both polar and radical reaction mechanisms.

Polar Reactions: The acid-catalyzed reactions described above, such as rearrangements and ring expansions, are classic examples of polar reactions. stackexchange.com They proceed through charged intermediates (carbocations) and are initiated by the interaction of the alcohol with an acid catalyst. The cleavage of the C-O bond is heterolytic, with the electron pair leaving with the water molecule.

Radical Reactions: The cyclopropylcarbinyl moiety is a well-known "radical clock." If a radical is generated at the carbon bearing the hydroxyl group (for instance, through hydrogen abstraction from a derivative), it will undergo extremely rapid ring-opening. wayne.edu The cleavage of the cyclopropane ring relieves ring strain and results in the formation of a homoallylic radical. The rate of this ring-opening is so fast that it can be used to calibrate the rates of other radical reactions. wayne.edunih.gov Similarly, a radical on the cyclobutane ring can also induce ring-opening, although this process is generally slower than the cyclopropylcarbinyl rearrangement. nih.gov The interplay of these radical processes makes this compound derivatives interesting substrates for studying radical reaction mechanisms.

Derivatives and Analogues of 2 Cyclopropylcyclobutanol

Synthesis of Substituted 2-Cyclopropylcyclobutanol Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic strategies, primarily by utilizing precursor molecules that can be modified to introduce desired functional groups. A common approach involves the [2+2] cycloaddition reaction to form the cyclobutane (B1203170) ring, followed by the introduction or modification of the cyclopropyl (B3062369) group.

One potential pathway begins with the synthesis of cyclobutanol (B46151) derivatives through a hyperbaric [2+2] cycloaddition reaction. ru.nl This method allows for the creation of a cyclobutane core that can be further functionalized. For instance, a benzyl (B1604629) vinyl ether can react with a sulfonyl allene (B1206475) to create a cyclobutanol scaffold. ru.nl Subsequent reactions can then be employed to introduce a cyclopropyl group, for example, through a Simmons-Smith cyclopropanation of an allylic precursor. The synthesis of various cyclopropyl alcohols has been well-documented, providing a toolbox of reactions that can be adapted for this purpose. nih.govnih.gov

Another approach involves the ring expansion of spirocyclic cyclopropane (B1198618) rings. For example, the cycloisomerization of alkylidenecyclopropane acylsilanes can lead to the formation of cyclopropyl-substituted cyclobutanes. nih.gov These resulting cyclobutanes, which contain a ketone functionality, serve as versatile intermediates for the synthesis of this compound derivatives through reduction of the ketone to an alcohol. The substitution pattern on the final molecule can be controlled by the choice of starting materials in the initial cycloisomerization reaction.

The table below summarizes potential synthetic strategies for creating substituted this compound derivatives.

| Synthetic Strategy | Key Reactions | Potential Substituents | Reference |

| Cycloaddition and Functionalization | [2+2] Cycloaddition, Simmons-Smith Cyclopropanation | Alkyl, Aryl, Hydroxyl, Amino | ru.nlnih.gov |

| Ring Expansion | Cycloisomerization of Alkylidenecyclopropanes, Ketone Reduction | Alkyl, Silyl | nih.gov |

| Functional Group Interconversion | Oxidation, Reduction, Grignard Addition | Varied functional groups | General Organic Chemistry Principles |

Design and Synthesis of Conformationally Restricted Analogues

Conformationally restricted analogues of this compound are designed to limit the molecule's flexibility, which can lead to a better understanding of its structure-activity relationship and potentially enhance its binding affinity to biological targets. The inherent rigidity of the cyclobutane ring already contributes to a degree of conformational constraint. nih.gov

The design of such analogues often involves introducing bulky substituents or creating cyclic structures that lock the molecule into a specific conformation. For instance, replacing hydrogen atoms on the cyclobutane or cyclopropane rings with larger groups can restrict bond rotation. Furthermore, the synthesis of bicyclic or polycyclic systems that incorporate the this compound core can severely limit conformational freedom.

The synthesis of these conformationally restricted analogues can be approached by incorporating cyclic precursors in the synthetic route. For example, using cyclic phenylalanine analogues in peptide synthesis has been shown to create conformationally restricted molecules. nih.gov A similar principle could be applied by starting with a pre-formed cyclic structure to which the cyclopropyl and hydroxyl groups are added. Side-chain to side-chain cyclizations are another strategy to introduce conformational constraints. nih.gov

Cyclobutane-Fused Systems as Analogues

Cyclobutane-fused systems represent a significant class of this compound analogues where the cyclobutane ring is part of a larger, often more rigid, polycyclic framework. These systems are of interest due to their unique three-dimensional structures and potential applications in medicinal chemistry. nih.gov

The synthesis of cyclobutane-fused systems can be achieved through various methodologies, including dearomative [2+2] cycloaddition reactions. rsc.org For example, the reaction of benzofurans or benzothiophenes with maleimides can lead to the formation of cyclobutane-fused tetracyclic skeletons. rsc.org By incorporating a cyclopropyl group into one of the reactants, it would be possible to generate cyclobutane-fused systems that are also analogues of this compound.

Another synthetic route to ring-fused cyclobutanes is the cycloisomerization of specific alkylidenecyclopropanes, which can yield bicyclo[3.2.0]heptane and bicyclo[4.2.0]octane systems. nih.gov These reactions demonstrate the feasibility of constructing fused ring systems containing a cyclobutane ring, which can then be further functionalized to include the hydroxyl and cyclopropyl moieties characteristic of this compound analogues.

| Fused System | Synthetic Approach | Key Features | Reference |

| Bicyclo[3.2.0]heptane | Cycloisomerization of alkylidenecyclopropanes | Fused 5- and 4-membered rings | nih.gov |

| Bicyclo[4.2.0]octane | Cycloisomerization of alkylidenecyclopropanes | Fused 6- and 4-membered rings | nih.gov |

| Tetracyclic Skeletons | Dearomative [2+2] cycloaddition | Polycyclic, rigid framework | rsc.org |

Cyclopropyl-Substituted Derivatives

The cyclopropyl group is a valuable motif in medicinal chemistry, often used to enhance metabolic stability, improve potency, and reduce off-target effects. scientificupdate.combohrium.com Consequently, the synthesis of derivatives of this compound with additional cyclopropyl substituents is an area of interest.

Structural Modifications and their Impact on Molecular Properties

Structural modifications to the this compound scaffold can have a profound impact on its molecular properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The cyclopropyl group itself imparts unique characteristics due to its high strain and increased p-character of its C-C bonds. scientificupdate.comwikipedia.org

Replacing other alkyl groups with a cyclopropyl group can increase metabolic stability, as the C-H bonds of a cyclopropyl group are generally stronger than those in linear alkyl chains. scientificupdate.com This can lead to a longer biological half-life for drug candidates. The cyclopropyl group can also influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The rigid nature of both the cyclobutane and cyclopropane rings can be exploited to control the spatial arrangement of functional groups. nih.gov This conformational restriction can lead to more selective binding to biological targets. Furthermore, the introduction of fused rings, as discussed in section 7.3, can further enhance this rigidity and lead to novel pharmacological profiles. The table below outlines some potential structural modifications and their likely impact on molecular properties.

| Structural Modification | Potential Impact on Molecular Properties | Rationale | Reference |

| Addition of a second cyclopropyl group | Increased metabolic stability, altered lipophilicity | Stronger C-H bonds, unique physicochemical properties of cyclopropyl group | scientificupdate.com |

| Introduction of polar functional groups (e.g., -OH, -NH2) | Increased hydrophilicity, potential for new hydrogen bonding interactions | Improved solubility, enhanced receptor binding | General Medicinal Chemistry Principles |

| Formation of a fused ring system | Increased rigidity, defined conformation | Enhanced binding affinity and selectivity | nih.govrsc.org |

| Variation of stereochemistry | Altered biological activity | Stereospecific interactions with chiral biological targets | General Medicinal Chemistry Principles |

Theoretical and Computational Chemistry of 2 Cyclopropylcyclobutanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy landscape of 2-Cyclopropylcyclobutanol. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. researchgate.netnih.gov The choice of functional and basis set is crucial for obtaining reliable results; a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is often suitable for molecules of this nature. scielo.org.mxresearchgate.net

These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are influenced by the inherent ring strain of both the cyclobutane (B1203170) and cyclopropane (B1198618) rings. researchgate.net The puckered nature of the cyclobutane ring and the orientation of the cyclopropyl (B3062369) and hydroxyl substituents would be key structural features to emerge from such calculations. researchgate.net

Furthermore, quantum chemical calculations provide valuable information about the electronic properties of the molecule. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be visualized and quantified. semanticscholar.org The MEP, for instance, would highlight the electron-rich region around the oxygen atom of the hydroxyl group, indicating its propensity to act as a hydrogen bond donor and a site for electrophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: The data in this table are hypothetical and representative of what would be expected from the specified calculations.

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulations are powerful tools for investigating the reactivity of this compound. The presence of strained cyclopropyl and cyclobutyl rings suggests that the molecule may undergo ring-opening reactions under certain conditions. chemicalbook.comresearchgate.net Computational methods can be used to explore the reaction mechanisms and activation energies for such processes. For instance, the acid-catalyzed ring opening of the cyclopropyl group to form a homoallylic alcohol is a well-known reaction pathway for cyclopropyl carbinols. chemicalbook.com DFT calculations can be employed to model the transition states and intermediates involved in this transformation, providing insights into the reaction kinetics and selectivity. nih.gov

Similarly, the reactivity of the cyclobutanol (B46151) moiety can be investigated. For example, oxidation of the secondary alcohol to a ketone or elimination reactions to form an alkene are potential transformations. Molecular dynamics simulations could be used to study the conformational flexibility of the molecule and how this might influence its reactivity. northwestern.edu These simulations can also provide insights into the interactions of this compound with solvents or other reactants at an atomistic level.

DFT has been utilized to analyze the origins of regio- and diastereoselectivity in reactions involving similar strained ring systems. researchgate.net For this compound, computational studies could predict the stereochemical outcome of reactions, for example, by comparing the energies of transition states leading to different diastereomeric products. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, which is invaluable for their characterization. unibo.itaip.org For this compound, methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts for both ¹H and ¹³C nuclei. researchgate.netnih.gov These predictions are instrumental in assigning the signals in experimental NMR spectra, especially for complex molecules with multiple stereocenters. nih.gov The calculated chemical shifts would be sensitive to the molecule's conformation, and by comparing calculated and experimental values, the predominant solution-phase conformation can be inferred.

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated computationally. ifo.lviv.ua By calculating the harmonic vibrational frequencies at the DFT level, a theoretical vibrational spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the cyclopropyl and cyclobutyl rings, and various bending and rocking modes.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using GIAO-DFT

| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C(OH) | 72.5 | H-C(OH) | 3.85 |

| O-H | 2.10 | ||

| Cyclobutane CH | 45.2 | CH | 2.15 |

| Cyclobutane CH₂ | 28.7 | CH₂ | 1.90, 1.75 |

| Cyclobutane CH₂ | 25.4 | CH₂ | 1.85, 1.70 |

| Cyclopropyl CH | 15.8 | CH | 0.95 |

| Cyclopropyl CH₂ | 8.1 | CH₂ | 0.55, 0.40 |

| Cyclopropyl CH₂ | 7.5 | CH₂ | 0.50, 0.35 |

Note: The data in this table are hypothetical and representative of what would be expected from the specified calculations. The exact values will depend on the specific diastereomer and conformation.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 2-cyclopropylcyclobutanol presents a significant stereochemical challenge, with multiple potential diastereomers and enantiomers. Future research will undoubtedly focus on the development of highly stereoselective synthetic routes to access specific isomers of this compound. Drawing inspiration from advances in the synthesis of related strained-ring systems, several strategies could be envisioned.

One promising approach involves the asymmetric cyclopropanation of a cyclobutenyl precursor, followed by stereocontrolled hydroxylation. Alternatively, the diastereoselective addition of a cyclopropyl (B3062369) organometallic reagent to cyclobutanone (B123998) could be explored, potentially guided by a chiral auxiliary or catalyst. Building on methodologies used for other substituted cyclobutanols, a pinacol-type rearrangement of α-hydroxycyclopropylcarbinols could also be adapted to furnish enantioenriched 2-substituted cyclobutanones, which could then be converted to this compound. researchgate.net

Furthermore, chemoenzymatic strategies, which have shown success in the synthesis of optically active cyclopropanes, could be developed. wpmucdn.com The use of engineered enzymes could offer a highly selective and environmentally benign route to chiral cyclopropyl intermediates that can be further elaborated to the target cyclobutanol (B46151). wpmucdn.com

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Cyclopropanation | Introduction of the cyclopropyl group to a cyclobutene (B1205218) derivative using a chiral catalyst. | High potential for enantiocontrol. |

| Diastereoselective Nucleophilic Addition | Addition of a cyclopropyl nucleophile to cyclobutanone using substrate or reagent control. | Potentially straightforward access to specific diastereomers. |

| Pinacol (B44631) Rearrangement | Rearrangement of a chiral α-hydroxycyclopropylcarbinol to form a chiral cyclobutanone intermediate. researchgate.net | Access to enantiomerically enriched materials. researchgate.net |

Exploration of New Chemical Reactivities and Transformations

The high ring strain inherent in both the cyclopropane (B1198618) and cyclobutane (B1203170) rings of this compound suggests a rich and complex reactivity profile. Future research is expected to delve into the selective activation and transformation of this molecule. The presence of the hydroxyl group provides a handle for directing reactions and influencing the regioselectivity of ring-opening processes.

Key areas of investigation will likely include:

Selective Ring-Opening: Due to the inherent strain, both the cyclopropane and cyclobutane rings are susceptible to ring-opening reactions. pharmaguideline.com Future work will aim to develop conditions for the selective cleavage of one ring over the other. For instance, the cyclopropylcarbinyl moiety can undergo rearrangement to a homoallylic system, while the cyclobutanol can open to form linear chains. The interplay between these two reactive systems will be a fascinating area of study.

Rearrangement Reactions: Acid- or transition-metal-catalyzed rearrangements could lead to a variety of interesting molecular scaffolds. For example, inspired by the reactivity of other cyclobutanols, fragmentation or expansion reactions could be explored to generate larger ring systems or acyclic products with high functional complexity. researchgate.netnih.gov The cyclopropyl group can act as a stabilizing feature for adjacent carbocations, potentially influencing the pathways of these rearrangements. researchgate.net

Radical Reactions: The use of radical chemistry could unlock novel transformations. Oxidative radical ring-opening of the cyclopropanol-like moiety could lead to functionalized ketones, a transformation that has been observed in related systems. nih.gov

Advanced Spectroscopic and Computational Techniques for Elucidation

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and designing stereoselective syntheses. Advanced spectroscopic and computational methods will be indispensable tools in this endeavor.

Future research will likely employ a synergistic approach combining experimental and theoretical techniques:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy will be vital for determining the relative stereochemistry of the different isomers. Advanced J-coupling analysis can provide insights into the dihedral angles and preferred conformations of the molecule in solution.

Computational Chemistry: Density Functional Theory (DFT) and other high-level computational methods will be used to model the potential energy surface of this compound. pitt.edusouthampton.ac.uk These calculations can predict the relative stabilities of different stereoisomers and conformers, as well as transition state energies for various reaction pathways. mdpi.com This theoretical insight will be invaluable for rationalizing observed reactivities and guiding the design of new experiments.

Table 2: Application of Advanced Techniques for the Study of this compound

| Technique | Information Gained |

|---|---|

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity, relative stereochemistry, conformational preferences. |

| Chiroptical Spectroscopy (VCD, ECD) | Absolute configuration of chiral isomers. |

| Density Functional Theory (DFT) | Geometries, relative energies of isomers and conformers, reaction mechanisms. pitt.edumdpi.com |

Integration of this compound into Complex Molecular Architectures

The unique topology and inherent reactivity of this compound make it an attractive building block for the synthesis of more complex and potentially biologically active molecules. The combination of two small rings offers a rigid scaffold that can be strategically elaborated.

Future directions in this area include:

As a Scaffold in Medicinal Chemistry: The rigid nature of the cyclopropyl-cyclobutane framework could be exploited to create novel pharmacophores. The different stereoisomers could be used to probe the three-dimensional requirements of biological targets.

In Natural Product Synthesis: The strained ring systems could serve as precursors to key structural motifs found in natural products. For example, selective ring-opening or rearrangement could be used to construct five- or six-membered rings with precise stereochemical control. ntu.ac.uk The use of functionalized cyclopropanes as versatile building blocks is an emerging strategy in diversity-oriented synthesis. nih.govresearchgate.netresearchgate.net

Development of Novel Tandem Reactions: The inherent strain energy of this compound could be harnessed to drive tandem reactions, where an initial ring-opening event triggers a cascade of bond-forming reactions to rapidly build molecular complexity.

The exploration of this compound is still in its early stages. The development of stereoselective synthetic methods, the elucidation of its unique reactivity, the application of advanced analytical techniques, and its integration into the synthesis of complex molecules will undoubtedly be exciting and productive areas of research in the years to come.

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility and compliance with FAIR data principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。